

# GSK8612: A Technical Guide to a Highly Selective TBK1 Inhibitor

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Compound of Interest		
Compound Name:	GSK8612	
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#### **Abstract**

**GSK8612** is a potent and highly selective, ATP-competitive small molecule inhibitor of TANK-binding kinase 1 (TBK1).[1][2] TBK1 is a noncanonical IkB kinase (IKK) that plays a crucial role in innate immunity, oncogenesis, and neuroinflammation.[3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental protocols related to **GSK8612**, positioning it as a valuable chemical probe for dissecting TBK1 biology.

# **Discovery and Rationale**

The discovery of **GSK8612** originated from a focused effort to identify highly selective inhibitors of TBK1 to better understand its physiological and pathological roles.[3] Previous tool compounds for studying TBK1, such as BX795 and MRT67307, were found to have significant off-target effects, limiting their utility. The development of **GSK8612**, a 2,4-diaminopyrimidine derivative, was achieved through optimization of a proprietary compound series, leading to a molecule with exceptional selectivity for TBK1.[5]

# **Physicochemical and Pharmacokinetic Properties**

A summary of the key physicochemical and in vitro pharmacokinetic properties of **GSK8612** is presented in Table 1. The compound exhibits favorable aqueous solubility and low to medium



microsomal clearance in preclinical species.[5]

Table 1: Physicochemical and In Vitro Pharmacokinetic Properties of GSK8612

Property	Value	
Molecular Weight	520.33 g/mol [1]	
log D (pH 7.4)	Low (Specific value not publicly available)[5]	
Aqueous Solubility	High (Exceeds determined affinity for TBK1)[5]	
Human Microsomal Clearance	Low[5]	
Rat Microsomal Clearance	Low[5]	
Mouse Microsomal Clearance	Low to Medium[5]	
Protein Binding (Mouse, Rat, Human)	High[6]	

# **Mechanism of Action and Selectivity**

**GSK8612** is an ATP-competitive inhibitor of TBK1.[2] It demonstrates a high affinity for the inactive, non-phosphorylated form of the kinase.[1] The selectivity of **GSK8612** has been extensively profiled using chemoproteomics with kinobeads, revealing a remarkable selectivity for TBK1 over other kinases, including the closely related IKKɛ.[3]

Table 2: Kinase Selectivity Data for GSK8612

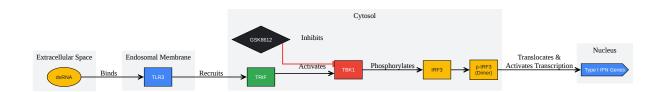
Target Kinase	pKd	pIC50 (recombinant)
TBK1	8.0[1][3]	6.8[1]
ΙΚΚε	6.0[3]	Not Reported
STK17B	6.2[3]	Not Reported
AAK1	5.1[3]	Not Reported

#### **Signaling Pathway Inhibition**



**GSK8612** effectively inhibits downstream signaling pathways mediated by TBK1. This includes both the Toll-like receptor 3 (TLR3) and the STING (Stimulator of Interferon Genes) pathways, which are critical for the production of type I interferons in response to pathogen-associated molecular patterns (PAMPs) like double-stranded RNA (dsRNA) and cytosolic DNA.[3][5]

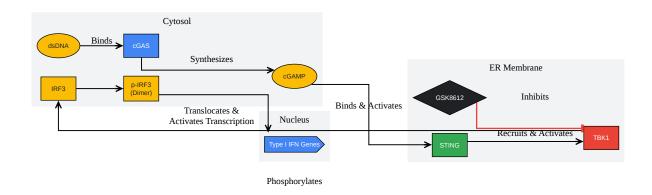
Signaling Pathway Diagrams



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Caption: TLR3 signaling pathway and the inhibitory action of GSK8612.





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Caption: STING signaling pathway and the inhibitory action of **GSK8612**.

# **Preclinical Pharmacology**

The biological activity of **GSK8612** has been demonstrated in several cell-based assays, confirming its ability to engage and inhibit TBK1 in a cellular context.

Table 3: Cellular Activity of GSK8612



Assay	Cell Line	Stimulant	Measured Endpoint	pIC50
IRF3 Phosphorylation	Ramos	poly(I:C)	p-IRF3 (Ser396)	6.0[3]
Type I IFN Secretion	Human PBMCs	poly(I:C)	ΙΕΝα	6.1[3]
Type I IFN Secretion	THP-1	dsDNA virus (bacmam)	ΙϜΝβ	5.9[3][5]
Type I IFN Secretion	THP-1	сGAMP	ΙΕΝβ	6.3[3][5]

# **Experimental Protocols**

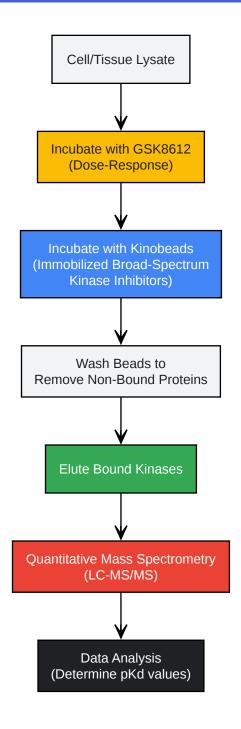
Detailed methodologies for key experiments are provided below.

#### Synthesis of GSK8612

**GSK8612** can be synthesized via a two-step sequential nucleophilic aromatic substitution. Full synthetic details are available in the supporting information of Thomson et al., 2019.[3]

# **Kinase Selectivity Profiling (Kinobeads)**





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Caption: Chemoproteomics (Kinobeads) experimental workflow.

- Lysate Preparation: Prepare lysates from a mixture of cell lines (e.g., HEK293, K-562, HepG2) to ensure broad kinome coverage.[7]
- Compound Incubation: Incubate the cell lysate with varying concentrations of GSK8612 to allow binding to target kinases.



- Kinobeads Affinity Enrichment: Add kinobeads (Sepharose beads with immobilized, non-selective kinase inhibitors) to the lysate to capture the unbound kinome.
- Washing: Wash the beads extensively to remove non-specifically bound proteins.
- Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
- LC-MS/MS Analysis: Analyze the peptides by quantitative mass spectrometry to identify and quantify the captured kinases.
- Data Analysis: Determine the dose-dependent displacement of each kinase from the beads by GSK8612 to calculate the apparent dissociation constant (pKd).

#### **IRF3 Phosphorylation Assay (Western Blot)**

- Cell Culture and Treatment: Culture Ramos cells in RPMI-1640 medium with 2% FBS.[1]
   Pre-treat cells with a dose range of GSK8612 for 60 minutes.
- Stimulation: Stimulate the cells with 30 μg/mL poly(I:C) for 120 minutes at 37°C.[1]
- Lysis: Lyse the cells and collect the protein extracts.
- Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated IRF3 (Ser396) and total IRF3.
- Detection and Analysis: Use a secondary antibody for detection. Quantify band intensities
  using densitometry and normalize p-IRF3 to total IRF3. Calculate pIC50 values from the
  dose-response curve.

## IFNβ Secretion Assay (THP-1 cells)

- Cell Culture: Culture THP-1 cells.
- Treatment and Stimulation: Pre-treat cells with a dose range of GSK8612. Stimulate with either a dsDNA-containing virus (baculovirus) or 60 μg/mL cGAMP.[3]
- Supernatant Collection: After an appropriate incubation period (e.g., 16-24 hours), collect the cell culture supernatant.



- ELISA/CBA: Measure the concentration of IFNβ in the supernatant using a commercially available ELISA kit or a Cytometric Bead Array (CBA) assay.
- Data Analysis: Generate a dose-response curve and calculate the pIC50 value for the inhibition of IFNβ secretion.

## **Potential Therapeutic Applications**

The high selectivity of **GSK8612** makes it a valuable tool for investigating the role of TBK1 in various diseases. Preclinical studies have explored its potential in:

- Oncology: In acute myeloid leukemia (AML), GSK8612 was shown to enhance the sensitivity
  of AML cells to daunorubicin by inhibiting the TBK1-AKT-CDK2 pathway.
- Fibrosis: In a model of renal fibrosis, **GSK8612** attenuated fibrosis by inhibiting the STING/TBK1 signaling axis and blocking macrophage-to-myofibroblast transition.
- Inflammatory Diseases: Given the central role of TBK1 in innate immunity, its inhibition is a
  potential therapeutic strategy for autoimmune and inflammatory disorders.

#### **Clinical Development**

As of the latest available information, there are no public records of **GSK8612** entering clinical trials. The compound is primarily positioned as a research tool for target validation and preclinical studies.

#### Conclusion

**GSK8612** represents a best-in-class chemical probe for the study of TBK1. Its high potency and exceptional selectivity provide a significant advantage over previously available inhibitors. The detailed experimental protocols and characterization data presented in this guide are intended to facilitate its use by the scientific community to further elucidate the complex biology of TBK1 and to explore its potential as a therapeutic target in a range of human diseases.

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